N-[4-(acetylamino)phenyl]-1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N-[4-(acetylamino)phenyl]-1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a sulfonyl group, and an acetylamino group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the acetylation of the amino group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Acetylation of the Amino Group: Acetylation can be carried out using acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Research may explore its potential as a therapeutic agent for treating specific diseases.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[4-(acetylamino)phenyl]-1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-3-carboxamide: shares structural similarities with other sulfonyl piperidine derivatives.
This compound: can be compared to compounds like sulfonylureas or sulfonamides, which also contain sulfonyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O5S/c1-14(26)23-17-6-8-18(9-7-17)24-21(27)15-4-3-11-25(13-15)31(28,29)20-12-16(22)5-10-19(20)30-2/h5-10,12,15H,3-4,11,13H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNSAXUDPYHXEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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